molecular formula C20H21N3O3S B3202015 N-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide CAS No. 1020502-78-6

N-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide

Cat. No. B3202015
CAS RN: 1020502-78-6
M. Wt: 383.5 g/mol
InChI Key: AGIUPVRHANUILO-UHFFFAOYSA-N
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Description

“N-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with dimethyl groups at the 3 and 5 positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazides . For instance, heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol in the presence of a catalytic amount of aqueous HCl under microwave irradiation or without it afforded new 4-{4-[(alkylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl)pyridines .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,5-dimethyl-1H-pyrazole part of the molecule has a molecular weight of 96.1304 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, 3,5-dimethyl-1H-pyrazole has a boiling point of 218 °C and a melting point of 105-108 °C .

Scientific Research Applications

Medicinal Chemistry

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide has garnered attention due to its potential as a medicinal agent. Researchers have investigated its pharmacological properties, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities . Further studies are needed to elucidate its precise mechanisms of action and optimize its therapeutic potential.

Antibacterial Activity

This compound has been employed in the preparation of N-1-substituted derivatives with antibacterial properties . Its unique structure may contribute to its effectiveness against bacterial pathogens. Investigating its mode of action and exploring its potential as a novel antibacterial agent could be a valuable avenue for research.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including N-[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide, have demonstrated diverse pharmacological effects. Some hydrazine-coupled pyrazoles exhibit potent antileishmanial and antimalarial activities . Understanding the molecular interactions and optimizing the structure for enhanced efficacy could lead to novel treatments for these parasitic diseases.

Computational Studies

Molecular simulation studies have justified the potent in vitro antipromastigote activity of related pyrazole derivatives. Investigating the binding interactions and structural features of N-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide could provide insights for drug design and optimization .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications in medicine, given the known activities of similar pyrazole derivatives .

properties

IUPAC Name

N-[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-5-11-19(12-6-14)27(25,26)22(4)18-9-7-17(8-10-18)20(24)23-16(3)13-15(2)21-23/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIUPVRHANUILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide
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N-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide
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N-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide
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N-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide
Reactant of Route 5
N-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide
Reactant of Route 6
N-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl)-N,4-dimethylbenzenesulfonamide

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